molecular formula C18H28N4O3 B5651665 (3aS*,6aS*)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aS*,6aS*)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5651665
M. Wt: 348.4 g/mol
InChI Key: PMVYONXSDCDGRQ-KSSFIOAISA-N
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Description

The study of heterocyclic compounds is a cornerstone of medicinal chemistry and organic synthesis, providing a rich source of molecules with diverse biological activities and applications in drug design. The synthesis and characterization of these compounds involve complex strategies to introduce variability in their molecular frameworks, enabling the exploration of chemical space for potential therapeutic agents.

Synthesis Analysis

Synthetic approaches for complex heterocycles often involve multistep reactions, including cycloadditions, rearrangements, and ring-closing methodologies. For example, the use of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates in heterocyclic synthesis demonstrates the utility of these intermediates in generating diverse pyran, pyridine, and pyridazine derivatives through reactions with various active methylene reagents (Mohareb et al., 2004).

Molecular Structure Analysis

The analysis of molecular structures of heterocyclic compounds often relies on X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. For instance, the structural elucidation of two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates revealed insights into their hydrogen-bonded sheet formations (Quiroga et al., 2013).

Chemical Reactions and Properties

Heterocyclic compounds participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions include electrophilic addition, nucleophilic substitution, and oxidative transformations, which can significantly alter their physical and chemical properties.

Physical Properties Analysis

The physical properties of heterocycles, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by the heteroatoms present in the compound and the electronic distribution within the molecule. For example, studies on pyrrolo[3,2-c]carbazole compounds highlighted their photophysical and antioxidant properties, demonstrating the influence of structural modifications on chemical behavior (Bingul et al., 2018).

properties

IUPAC Name

(3aS,6aS)-2-[(1-ethylimidazol-2-yl)methyl]-5-(oxan-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-2-21-6-5-19-16(21)11-20-9-14-10-22(15-3-7-25-8-4-15)13-18(14,12-20)17(23)24/h5-6,14-15H,2-4,7-13H2,1H3,(H,23,24)/t14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVYONXSDCDGRQ-KSSFIOAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CC3CN(CC3(C2)C(=O)O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1CN2C[C@H]3CN(C[C@]3(C2)C(=O)O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS*,6aS*)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

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